1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane
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Overview
Description
1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane is a compound that belongs to the class of spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom. This compound features a pyrazole ring fused with a spiro nonane structure, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound. This reaction is usually carried out in the presence of a base such as sodium ethoxide.
Spirocyclization: The pyrazole derivative is then subjected to spirocyclization with a suitable spirocyclic precursor. This step often requires the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spiro compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The spiro structure may enhance the compound’s stability and binding affinity, making it a potent candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Methyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane
- 1-(1-Propyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane
- 1-(1-Butyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane
Uniqueness
1-(1-Ethyl-1H-pyrazol-4-yl)-2-azaspiro[3.5]nonane is unique due to its specific ethyl substitution on the pyrazole ring, which can influence its chemical reactivity and biological activity. The spiro structure also contributes to its distinct properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
3-(1-ethylpyrazol-4-yl)-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C13H21N3/c1-2-16-9-11(8-15-16)12-13(10-14-12)6-4-3-5-7-13/h8-9,12,14H,2-7,10H2,1H3 |
InChI Key |
COBTWUXGHPHDFM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C2C3(CCCCC3)CN2 |
Origin of Product |
United States |
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